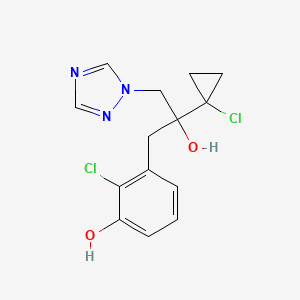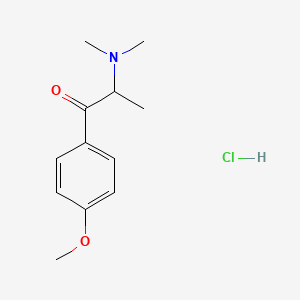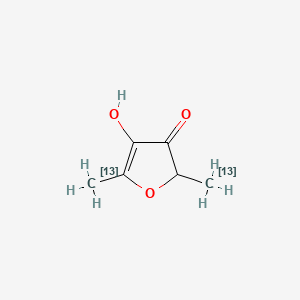
Mercury(2+);fluoride;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(2+);fluoride;hydroxide is a chemical compound composed of mercury, fluoride, and hydroxide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury(2+);fluoride;hydroxide can be synthesized through the reaction of mercury(II) oxide with hydrogen fluoride. The reaction proceeds as follows:
HgO+2HF→HgF2+H2O
This reaction is typically carried out under controlled conditions to ensure the complete conversion of mercury(II) oxide to mercury(II) fluoride .
Industrial Production Methods
In industrial settings, this compound can be produced through the fluorination of mercury(II) chloride:
HgCl2+F2→HgF2+Cl2
Alternatively, the compound can be synthesized by reacting mercury(II) oxide with fluorine gas:
2HgO+2F2→2HgF2+O2
These methods are employed to produce this compound on a larger scale for various applications .
Chemical Reactions Analysis
Types of Reactions
Mercury(2+);fluoride;hydroxide undergoes several types of chemical reactions, including:
Oxidation: Mercury(II) can be oxidized to form mercury(II) oxide.
Reduction: Mercury(II) can be reduced to elemental mercury.
Substitution: Mercury(II) fluoride can undergo substitution reactions with other halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, fluorine gas, and various halides. These reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include mercury(II) oxide, elemental mercury, and various mercury halides .
Scientific Research Applications
Mercury(2+);fluoride;hydroxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its use in biological assays.
Medicine: Studied for its potential therapeutic applications and its effects on human health.
Industry: Employed in industrial processes, including water purification and the production of other chemical compounds
Mechanism of Action
The mechanism of action of mercury(2+);fluoride;hydroxide involves the interaction of mercury ions with various molecular targets. The compound can form complexes with other molecules, leading to changes in their chemical properties and reactivity. The pathways involved in these interactions are influenced by the specific conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to mercury(2+);fluoride;hydroxide include:
Mercury(II) chloride: HgCl₂
Mercury(II) bromide: HgBr₂
Mercury(II) iodide: HgI₂
Zinc fluoride: ZnF₂
Cadmium fluoride: CdF₂
Uniqueness
This compound is unique due to its specific combination of mercury, fluoride, and hydroxide ions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
28953-04-0 |
|---|---|
Molecular Formula |
FHHgO |
Molecular Weight |
236.597 |
IUPAC Name |
mercury(2+);fluoride;hydroxide |
InChI |
InChI=1S/FH.Hg.H2O/h1H;;1H2/q;+2;/p-2 |
InChI Key |
QIOVOKGVECOETI-UHFFFAOYSA-L |
SMILES |
[OH-].[F-].[Hg+2] |
Synonyms |
MgF2.HgO.H2O, Mercury fluoride hydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)




